Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 235753-82-9
VCID: VC7909800
InChI: InChI=1S/C10H16O4S/c1-8(11)15-7-10(9(12)13-2)3-5-14-6-4-10/h3-7H2,1-2H3
SMILES: CC(=O)SCC1(CCOCC1)C(=O)OC
Molecular Formula: C10H16O4S
Molecular Weight: 232.3 g/mol

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

CAS No.: 235753-82-9

Cat. No.: VC7909800

Molecular Formula: C10H16O4S

Molecular Weight: 232.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate - 235753-82-9

Specification

CAS No. 235753-82-9
Molecular Formula C10H16O4S
Molecular Weight 232.3 g/mol
IUPAC Name methyl 4-(acetylsulfanylmethyl)oxane-4-carboxylate
Standard InChI InChI=1S/C10H16O4S/c1-8(11)15-7-10(9(12)13-2)3-5-14-6-4-10/h3-7H2,1-2H3
Standard InChI Key SBKWLRQWJCVHOH-UHFFFAOYSA-N
SMILES CC(=O)SCC1(CCOCC1)C(=O)OC
Canonical SMILES CC(=O)SCC1(CCOCC1)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 4-(acetylsulfanylmethyl)oxane-4-carboxylate, reflecting its tetrahydropyran backbone substituted at the 4-position with both a methoxycarbonyl group and an acetylsulfanylmethyl moiety . Its molecular formula is C₁₀H₁₆O₄S, corresponding to a molecular weight of 232.3 g/mol .

Structural Depiction

The compound’s structure consists of a six-membered oxane ring with two substituents at the 4-position:

  • A methyl carboxylate group (–COOCH₃)

  • An acetylsulfanylmethyl group (–CH₂SC(O)CH₃)

This arrangement creates a sterically congested quaternary carbon center, which may influence its reactivity and conformational stability. The SMILES notation COC(=O)C1(CSC(=O)C)CCOCC1 accurately represents this connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number235753-82-9
PubChem CID23448262 (neutral form)
17900054 (carboxylate anion)
Molecular FormulaC₁₀H₁₆O₄S
Molecular Weight232.3 g/mol
InChIKeySBKWLRQWJCVHOH-UHFFFAOYSA-N

Tautomeric and Ionic Forms

Under basic conditions, the methyl ester group may hydrolyze to form the corresponding carboxylic acid (4-(acetylsulfanylmethyl)oxane-4-carboxylic acid, CID 17900055), which can further deprotonate to yield the carboxylate anion (CID 17900054) . This pH-dependent behavior is critical for understanding its solubility and reactivity in different environments.

Physical and Chemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
LogP (Octanol-Water)1.2 ± 0.3XLogP3
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bonds4PubChem

Reactivity Profile

Key reactive sites include:

  • Ester Group: Hydrolyzable to carboxylic acids under acidic/basic conditions.

  • Thioester Group: Prone to nucleophilic attack (e.g., by amines or thiols) and oxidation.

  • Oxane Ring: Potential for ring-opening reactions under extreme conditions.

Applications and Research Utility

Synthetic Intermediate

The compound’s bifunctional structure makes it a candidate for:

  • Peptidomimetics: Incorporation of rigid oxane scaffolds into pseudopeptide chains.

  • Polymer Chemistry: As a monomer for sulfur-containing polymers.

  • Ligand Design: Chelating agents for metal catalysis.

Current Research and Knowledge Gaps

Published Studies

As of April 2025, no peer-reviewed studies specifically addressing this compound are indexed in major databases. Research on analogous oxane derivatives focuses on:

  • Drug Delivery Systems: Lipophilic carriers for CNS-targeted therapeutics.

  • Material Science: Crosslinking agents in elastomers.

Future Directions

Critical areas for investigation include:

  • Synthetic Methodology: Developing enantioselective routes for chiral variants.

  • Biological Screening: Antiproliferative, antimicrobial, and enzymatic assays.

  • Computational Modeling: Predicting reactivity and docking studies for target identification.

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